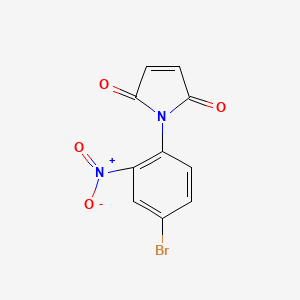
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure. The synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex, but it has been successfully synthesized by several researchers. In
Mechanism of Action
The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex and not yet fully understood. However, researchers have identified several potential mechanisms of action based on the compound's chemical structure and properties. One of the most significant mechanisms of action is the compound's ability to inhibit specific enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine are still being studied. However, researchers have identified several potential effects based on the compound's chemical structure and properties. One of the most significant effects is the compound's ability to selectively target specific enzymes and receptors in the body. This targeting can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways, alterations in gene expression, and changes in protein function.
Advantages and Limitations for Lab Experiments
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has several advantages and limitations for lab experiments. One of the most significant advantages is the compound's ability to selectively target specific enzymes and receptors in the body. This targeting can lead to more precise and accurate experimental results. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Future Directions
There are several future directions for the study of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine. One potential direction is the development of new drug candidates based on the compound's unique properties and potential applications. Another potential direction is the exploration of the compound's mechanisms of action and biochemical and physiological effects. Additionally, researchers may continue to explore the synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine to improve its efficiency and scalability for large-scale production.
Synthesis Methods
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 3-bromo-2-fluoro-4-nitroaniline with pyrrolidine. This reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex, but it has been successfully synthesized by several researchers.
Scientific Research Applications
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been extensively studied in scientific research due to its unique properties and potential applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have explored the potential of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's ability to selectively target specific enzymes and receptors in the body makes it a promising candidate for drug development.
properties
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-9-7(14(15)16)3-4-8(10(9)12)13-5-1-2-6-13/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLITIUMOYSJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5135735.png)
![methyl 4-[(4-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5135739.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)




![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135802.png)